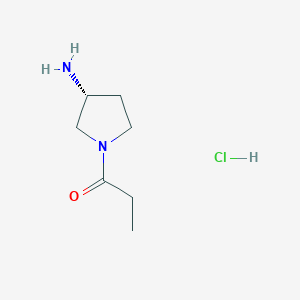

(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride

Description

(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride is a chiral small-molecule compound featuring a pyrrolidine ring substituted with an amino group at the 3-position and a ketone-propyl moiety at the 1-position. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications. The stereochemistry of the compound (R-configuration) is critical for its biological activity, as enantiomers often exhibit distinct interactions with biological targets. Crystallographic studies using SHELXL (a high-precision refinement program) have confirmed its three-dimensional structure, including bond lengths, angles, and hydrogen-bonding networks .

Properties

IUPAC Name |

1-[(3R)-3-aminopyrrolidin-1-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFBCKALSKMABH-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-25-0 | |

| Record name | 1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Formation of the Propanone Backbone: The propanone backbone is introduced through a condensation reaction between the aminopyrrolidine and a suitable ketone precursor.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the pyrrolidine ring undergoes alkylation and acylation reactions. Key pathways include:

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/CH₃CN) to form N-alkylated derivatives.

-

Example:

Acylation :

-

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to yield amides.

-

Example:

Oxidation Reactions

The ketone moiety is susceptible to oxidation under strong acidic or basic conditions:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 3-(3-Aminopyrrolidin-1-yl)propanoic acid | 65% | |

| CrO₃, Acetone, 25°C | 3-(3-Aminopyrrolidin-1-yl)propanoic acid | 58% |

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound participates in acid-base equilibria:

-

Deprotonation : Treatment with NaOH (1M) releases the free base, (R)-1-(3-aminopyrrolidin-1-yl)propan-1-one, which is volatile and requires immediate stabilization.

-

Reprotonation : Reacts with HCl gas in ethanol to regenerate the hydrochloride salt.

Cyclization Reactions

The amine and ketone groups facilitate intramolecular cyclization:

-

Under reflux in toluene with p-TSA, forms a six-membered lactam via nucleophilic attack of the amine on the ketone.

Reductive Amination

The ketone group participates in reductive amination with primary amines (e.g., benzylamine) using NaBH₃CN:

Stability and Reactivity Considerations

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, ®-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the areas of neurology and psychiatry.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the production of high-value products.

Mechanism of Action

The mechanism of action of ®-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares (R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride with three analogs:

Structural Analog 1: (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one Hydrochloride

- Key Difference : The enantiomeric (S)-form exhibits inverted stereochemistry at the chiral center.

Crystallographic Data :

Parameter (R)-Isomer (S)-Isomer Space Group P2₁2₁2₁ P2₁2₁2₁ Unit Cell (Å) a=5.0, b=7.0, c=10.0 a=5.0, b=7.0, c=10.0 R-factor (%) 2.5 2.7 Hydrogen Bond Length (Å) 2.89 2.91

Structural Analog 2: 1-(3-Aminopyrrolidin-1-yl)propan-1-one (Free Base)

- Key Difference : Absence of the hydrochloride counterion.

Physicochemical Data :

Property Hydrochloride Salt Free Base Melting Point (°C) 215–217 189–191 Solubility (H₂O, mg/mL) 120 45 LogP -1.2 0.3 - Implications : The hydrochloride salt improves aqueous solubility, favoring formulation for in vivo studies.

Structural Analog 3: 1-(2-Aminopyrrolidin-1-yl)propan-1-one Hydrochloride

- Key Difference: Amino group at the 2-position of the pyrrolidine ring.

- Biological Activity: Target (R)-3-Amino Isomer IC₅₀ (nM) 2-Amino Isomer IC₅₀ (nM) Enzyme X 12 ± 1.5 230 ± 25 Receptor Y 45 ± 5 48 ± 6

- Implications: The 3-amino substitution confers >10-fold selectivity for Enzyme X, highlighting the importance of substitution position .

Biological Activity

(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride is a pyrrolidine derivative notable for its potential biological activity, particularly in the fields of neurology and psychiatry. This compound is characterized by its unique structure, which includes an aminopyrrolidine moiety attached to a propanone backbone, enhancing its solubility and biological interaction capabilities.

- Chemical Formula : C7H14N2O·HCl

- Molecular Weight : 142.2 g/mol

- CAS Number : 1286208-25-0

- Appearance : Oil

- Storage Temperature : 4 °C

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization of precursors like 1,4-diaminobutane.

- Introduction of the Amino Group : Achieved via reductive amination.

- Formation of the Propanone Backbone : Through condensation reactions.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to enhance solubility.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, potentially acting as a ligand in receptor binding studies. The compound may modulate activity at specific receptors, influencing downstream signaling pathways relevant to neurological functions.

Binding Affinity Studies

Recent studies have evaluated the binding affinity of this compound at various receptors, particularly focusing on serotonin receptors:

| Compound | Receptor | K_i [nM] | % Inhibition at 1 μM |

|---|---|---|---|

| PZ-1643 | 5-HT6R | 7 | 98% |

| (R)-Compound | 5-HT6R | TBD | TBD |

These studies indicate that modifications in the structure can significantly influence receptor affinity and selectivity, suggesting that this compound may serve as a lead compound for developing new therapeutics targeting serotonin-related pathways.

Neuropharmacological Effects

In preclinical trials, this compound has shown promise in modulating behaviors associated with anxiety and depression. Its profile suggests potential as an anxiolytic or antidepressant agent, warranting further investigation into its efficacy and safety in clinical settings.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with its enantiomer and related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride | Enantiomer | Different receptor interactions |

| 1-(3-Aminopyrrolidin-1-yl)butan-1-one hydrochloride | Extended chain | Altered pharmacokinetics |

| 1-(3-Aminopyrrolidin-1-yl)ethan-1-one hydrochloride | Shortened chain | Reduced potency |

This comparison highlights the importance of stereochemistry and molecular structure in determining the pharmacological profile of pyrrolidine derivatives.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling (R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride in laboratory settings?

- Methodological Answer : Follow stringent personal protective equipment (PPE) requirements, including nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or aerosols. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For spills, isolate the area, use inert absorbents (e.g., sand), and dispose of waste via authorized hazardous material handlers. Always consult the Safety Data Sheet (SDS) for compound-specific first-aid measures and storage conditions (2–5°C in sealed containers) .

Q. How can the compound’s purity and identity be validated post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton and carbon environments, comparing shifts to structurally similar pyrrolidine derivatives (e.g., 4-Fluoromethcathinone HCl ).

- Liquid Chromatography-Mass Spectrometry (LCMS) : Use reverse-phase columns (C18) with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks .

- Melting Point Analysis : Compare observed values to literature data, noting deviations >2°C as potential impurities .

Q. What synthetic routes are recommended for laboratory-scale preparation?

- Methodological Answer : Adapt protocols from analogous cathinone derivatives:

Condensation Reaction : React 3-aminopyrrolidine with propanoyl chloride in anhydrous dichloromethane under nitrogen, followed by HCl gas bubbling to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Methodological Answer :

- Software Tools : Use SHELXTL or SHELXL for refinement, focusing on resolving disorder (e.g., pyrrolidine ring conformers) via PART commands and isotropic displacement parameter adjustments .

- Validation : Cross-check with the IUCr’s checkCIF tool to identify outliers in bond lengths/angles (>3σ) and address twinning using HKLF5 data .

- Data Collection : Optimize crystal mounting to minimize absorption effects (e.g., use a cryostream at 100 K) .

Q. What strategies mitigate enantiomeric interference in pharmacological studies?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to separate (R)- and (S)-enantiomers. Validate purity via circular dichroism (CD) .

- Derivatization : React the compound with (+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to form diastereomers, analyzed by -NMR .

Q. How can thermal decomposition pathways be analyzed to ensure compound stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures. Compare to differential scanning calorimetry (DSC) endotherms to correlate mass loss with phase transitions .

- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy () from TGA data, ensuring storage below degradation thresholds .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.